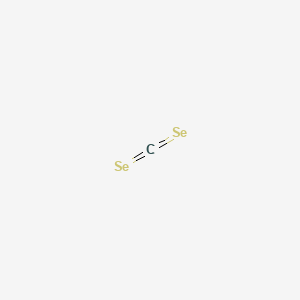

Carbon diselenide

Description

Properties

InChI |

InChI=1S/CSe2/c2-1-3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZSJDBNBJWXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[Se])=[Se] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CSe2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060138 | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

506-80-9 | |

| Record name | Carbon selenide (CSe2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=506-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon diselenide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbon selenide (CSe2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbon diselenide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON DISELENIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD123H448C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Symmetry of Carbon Diselenide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon diselenide (CSe₂), a selenium analog of carbon dioxide, is a linear molecule with significant applications in the synthesis of organic conductors and superconductors. A thorough understanding of its molecular geometry and symmetry is paramount for predicting its reactivity, spectroscopic properties, and potential interactions in complex systems. This technical guide provides a comprehensive overview of the molecular structure of this compound, detailing its bond length, bond angle, and vibrational modes. The symmetry of the molecule is analyzed through its point group classification. Furthermore, this guide outlines the experimental protocols employed in the determination of these molecular properties, including its synthesis, gas-phase electron diffraction for structural elucidation, and infrared and Raman spectroscopy for the characterization of its vibrational dynamics.

Molecular Geometry and Symmetry

This compound possesses a highly symmetric and linear molecular structure. The central carbon atom forms double bonds with two selenium atoms, resulting in a linear arrangement of the three atoms.

Molecular Geometry: Linear[1][2] Bond Angle (Se-C-Se): 180°[1]

The molecule's linearity is a direct consequence of the valence shell electron pair repulsion (VSEPR) theory, which predicts that the two electron domains around the central carbon atom will arrange themselves to be as far apart as possible.

Point Group Symmetry

Due to its linear geometry and the presence of a center of inversion, this compound belongs to the D∞h point group.[2] This high-symmetry group dictates the molecule's spectroscopic properties, including which vibrational modes are active in infrared and Raman spectroscopy. The key symmetry elements of the D∞h point group present in CSe₂ include:

-

An infinite-fold rotational axis (C∞) along the molecular axis.

-

Infinite number of two-fold rotational axes (C₂) perpendicular to the principal axis.

-

A horizontal mirror plane (σh) perpendicular to the principal axis and passing through the carbon atom.

-

Infinite number of vertical mirror planes (σv) containing the principal axis.

-

A center of inversion (i) at the carbon atom.

Quantitative Molecular Data

The precise determination of bond lengths and vibrational frequencies provides critical insights into the nature of the chemical bonds and the dynamic behavior of the molecule.

| Parameter | Value |

| C-Se Bond Length (rₑ) | 1.692 Å |

| Symmetric Stretch (ν₁) | 369 cm⁻¹ |

| Bending (ν₂) | 313 cm⁻¹ |

| Antisymmetric Stretch (ν₃) | 1302 cm⁻¹ |

Table 1: Spectroscopic and Structural Data for this compound.

Vibrational Modes

As a linear triatomic molecule, this compound has 3N-5 = 4 fundamental vibrational modes. These consist of a symmetric stretch, an antisymmetric stretch, and a pair of degenerate bending modes.

-

Symmetric Stretch (ν₁): This mode involves the two selenium atoms moving in phase, stretching and compressing the C-Se bonds simultaneously. This vibration is Raman active but infrared inactive.

-

Antisymmetric Stretch (ν₃): In this mode, the two selenium atoms move out of phase; one Se atom moves towards the carbon atom while the other moves away. This vibration results in a change in the dipole moment and is therefore infrared active but Raman inactive.

-

Bending (ν₂): This mode consists of two degenerate vibrations where the Se-C-Se bond angle changes. These vibrations occur in two perpendicular planes. The bending modes are infrared active but Raman inactive.

Experimental Protocols

The determination of the molecular geometry and vibrational frequencies of this compound relies on a combination of synthesis and advanced spectroscopic techniques.

Synthesis of this compound

A common method for the laboratory synthesis of this compound involves the high-temperature reaction of selenium powder with dichloromethane vapor.[2]

Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl

Procedure:

-

Selenium powder is placed in a quartz tube reactor.

-

The reactor is heated to approximately 550 °C.

-

Dichloromethane vapor is passed over the heated selenium powder.

-

The product, this compound, is a volatile yellow-orange liquid and is collected by condensation in a cold trap.

-

Due to the high toxicity and foul odor of this compound, this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Determination of Molecular Geometry: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths and angles of molecules in the gaseous state, free from intermolecular interactions.

Experimental Workflow:

Caption: Workflow for Gas-Phase Electron Diffraction.

Methodology:

-

A high-energy beam of electrons is generated from an electron gun.

-

The electron beam is directed into a high-vacuum chamber containing the gaseous this compound sample, which is introduced through a fine nozzle.

-

The electrons are scattered by the electric field of the CSe₂ molecules.

-

The scattered electrons create a diffraction pattern on a detector.

-

The diffraction pattern, consisting of concentric rings, is analyzed to determine the interference pattern produced by the scattered electrons.

-

From this interference pattern, the internuclear distances (C-Se bond length) can be calculated with high precision.

Determination of Vibrational Frequencies: Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active only if it causes a change in the molecule's dipole moment.

Experimental Protocol (Liquid Sample):

-

Sample Preparation: A small amount of liquid this compound is placed between two infrared-transparent salt plates (e.g., KBr or NaCl) to form a thin film. Alternatively, a liquid cell with a defined path length can be used.

-

Background Spectrum: A background spectrum of the empty salt plates or the solvent is recorded.

-

Sample Spectrum: The IR spectrum of the this compound sample is recorded.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance spectrum of CSe₂. The positions of the absorption bands correspond to the frequencies of the IR-active vibrational modes (antisymmetric stretch and bending modes).

Principle: Raman spectroscopy involves scattering of monochromatic light (from a laser) by a molecule. Most of the scattered light has the same frequency as the incident light (Rayleigh scattering). However, a small fraction of the light is scattered at different frequencies (Raman scattering), with the frequency shifts corresponding to the vibrational energy levels of the molecule. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.

Experimental Protocol (Liquid Sample):

-

Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a cuvette.

-

Instrumentation: The sample is illuminated with a monochromatic laser beam.

-

Scattered Light Collection: The scattered light is collected at a 90° angle to the incident beam to minimize interference from Rayleigh scattering.

-

Spectral Analysis: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light. The resulting Raman spectrum shows peaks at frequencies corresponding to the Raman-active vibrational modes (symmetric stretch).

Logical Relationship of Properties and Symmetries

The linear geometry and high symmetry of this compound directly influence its spectroscopic properties, as dictated by selection rules.

Caption: Relationship between geometry, symmetry, and spectroscopy of CSe₂.

Conclusion

The molecular geometry of this compound is linear with a D∞h point group symmetry. This structure has been confirmed and characterized by experimental techniques such as gas-phase electron diffraction, which has determined the C-Se bond length to be 1.692 Å. The vibrational properties of CSe₂ have been elucidated through infrared and Raman spectroscopy, identifying the symmetric stretching, bending, and antisymmetric stretching modes. The detailed experimental protocols outlined in this guide provide a framework for the synthesis and characterization of this important molecule, which is crucial for its application in materials science and drug development.

References

An In-depth Technical Guide to the Electronic Structure and Bonding Properties of Carbon Diselenide (CSe2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon Diselenide (CSe2) is a linear triatomic molecule analogous to carbon dioxide (CO2) and carbon disulfide (CS2). This technical guide provides a comprehensive overview of the electronic structure and bonding properties of CSe2, drawing upon theoretical models and experimental data. The document delves into the Lewis structure, valence bond theory, and molecular orbital theory to elucidate the nature of the carbon-selenium double bonds. Key experimental findings from gas-phase electron diffraction, vibrational spectroscopy (Infrared and Raman), and photoelectron spectroscopy are presented and analyzed. This guide aims to be a valuable resource for researchers in chemistry, materials science, and drug development by providing a detailed understanding of the fundamental properties of this intriguing molecule.

Introduction

This compound (CSe2) is an inorganic compound with the chemical formula CSe2. It is a yellow-orange, oily liquid with a pungent odor and is the selenium analog of the more common carbon disulfide (CS2).[1] CSe2 is a linear molecule with D∞h symmetry, a key feature that dictates many of its spectroscopic and bonding properties.[1] Its primary use in research is as a precursor in the synthesis of organic conductors and superconductors, particularly tetraselenafulvalenes.[1] A thorough understanding of its electronic structure and bonding is crucial for its application in materials science and for predicting its reactivity.

Lewis Structure and Basic Bonding Concepts

The Lewis structure provides a foundational understanding of the bonding in CSe2. The molecule consists of a central carbon atom double-bonded to two selenium atoms.

To draw the Lewis structure, we follow these steps:

-

Count the total valence electrons: Carbon (Group 14) has 4 valence electrons, and each Selenium (Group 16) has 6 valence electrons. Total valence electrons = 4 + 2(6) = 16.[2][3]

-

Determine the central atom: Carbon is less electronegative than selenium, making it the central atom.[2]

-

Draw single bonds from the central carbon to the two selenium atoms. This uses 4 electrons.

-

Distribute the remaining electrons (12) as lone pairs on the terminal selenium atoms to satisfy their octets.

-

Check the octet of the central atom: The carbon atom only has 4 electrons. To satisfy its octet, we form double bonds by moving one lone pair from each selenium atom to form a second bond with carbon.

The resulting Lewis structure shows two C=Se double bonds, and each selenium atom has two lone pairs of electrons.[4]

This structure predicts a linear geometry for CSe2 with a Se-C-Se bond angle of 180°, which is consistent with experimental observations.[5] The molecule is nonpolar because the two polar C=Se bond dipoles are equal in magnitude and opposite in direction, resulting in a net dipole moment of zero.

Valence Bond Theory

Valence Bond (VB) theory provides a more detailed picture of the orbital interactions in CSe2. The linear geometry suggests that the central carbon atom is sp-hybridized.

-

Hybridization of Carbon: The ground state electron configuration of carbon is 2s²2p². To form four bonds, one 2s electron is promoted to a 2p orbital, resulting in four unpaired electrons. The 2s and one 2p orbital (e.g., 2pz) hybridize to form two degenerate sp hybrid orbitals, which are oriented 180° apart. The remaining two 2p orbitals (2px and 2py) are unhybridized and are perpendicular to the sp hybrid orbitals and to each other.[2]

-

Sigma (σ) Bonding: Each of the two sp hybrid orbitals on the carbon atom overlaps head-on with a p-orbital of a selenium atom to form two C-Se sigma (σ) bonds.

-

Pi (π) Bonding: The two unhybridized p-orbitals on the carbon atom (px and py) are parallel to the corresponding p-orbitals on the selenium atoms. The side-by-side overlap of these p-orbitals results in the formation of two pi (π) bonds. One π bond is in the xz-plane, and the other is in the yz-plane. These two π bonds, along with the two σ bonds, constitute the two C=Se double bonds.

Molecular Orbital Theory

Molecular Orbital (MO) theory provides a delocalized description of bonding in CSe2. As a linear molecule with D∞h symmetry, the atomic orbitals of the constituent atoms combine to form molecular orbitals that extend over the entire molecule.

The valence atomic orbitals to be considered are the 2s and 2p orbitals of carbon and the 4s and 4p orbitals of the two selenium atoms. For a qualitative understanding, we can focus on the interactions of the carbon 2s and 2p orbitals with the symmetry-adapted linear combinations (SALCs) of the selenium 4p orbitals.

The resulting molecular orbitals, in order of increasing energy, are:

-

σg and σu orbitals: Formed from the combination of the carbon 2s and the selenium 4s and 4pz orbitals.

-

πu and πg orbitals: Formed from the combination of the carbon 2px, 2py and the selenium 4px, 4py orbitals.

The 16 valence electrons fill these molecular orbitals, resulting in a stable molecule with a net bond order of 2 for each C-Se interaction. The highest occupied molecular orbital (HOMO) is a non-bonding πg orbital, and the lowest unoccupied molecular orbital (LUMO) is an anti-bonding πu orbital.

Experimental Data and Protocols

The theoretical models of bonding in CSe2 are supported by a range of experimental data. This section summarizes key quantitative data and provides an overview of the experimental methodologies used for their determination.

Geometric Parameters

The precise bond length and angle of CSe2 in the gas phase have been determined by gas-phase electron diffraction (GED).

| Parameter | Value | Experimental Method |

| C=Se Bond Length | 1.692 Å | Gas-Phase Electron Diffraction |

| Se-C-Se Bond Angle | 180° | Gas-Phase Electron Diffraction |

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions.[1]

-

Sample Introduction: A gaseous sample of CSe2 is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.[6]

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electrostatic potential of the atoms in the CSe2 molecules.[1]

-

Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is measured as a function of the scattering angle.[1]

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles in the molecule. This involves fitting a theoretical model of the molecule to the experimental scattering data.

Vibrational Frequencies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. For a linear triatomic molecule like CSe2, there are four vibrational modes: symmetric stretch (ν1), asymmetric stretch (ν2), and two degenerate bending modes (ν3).

| Mode | Symmetry | Frequency (cm⁻¹) | Activity |

| Symmetric Stretch (ν1) | Σg+ | ~369 | Raman |

| Asymmetric Stretch (ν2) | Σu+ | ~1303 | IR |

| Bending (ν3) | Πu | ~313 | IR |

Experimental Protocols: IR and Raman Spectroscopy

-

Infrared (IR) Spectroscopy: An IR spectrometer is used to measure the absorption of infrared radiation by the CSe2 sample. The sample can be in the gas, liquid, or solid phase. For a vibration to be IR active, it must cause a change in the dipole moment of the molecule. In CSe2, the asymmetric stretch and the bending modes are IR active.

-

Raman Spectroscopy: A Raman spectrometer measures the inelastic scattering of monochromatic light (usually from a laser) by the CSe2 sample. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. In CSe2, which has a center of inversion, the rule of mutual exclusion applies: vibrations that are IR active are Raman inactive, and vice versa. The symmetric stretch is Raman active.

Electronic Energy Levels

Photoelectron spectroscopy (PES) provides direct experimental evidence for the energy levels of molecular orbitals. In PES, a sample is irradiated with high-energy photons (UV for valence electrons, X-rays for core electrons), and the kinetic energies of the ejected photoelectrons are measured. The binding energy of the electron can then be determined, which corresponds to the energy of the molecular orbital from which it was ejected.

Experimental Protocol: Photoelectron Spectroscopy (PES)

-

Ionization: A beam of monochromatic photons (e.g., from a He I source for UPS) is directed at the gaseous CSe2 sample.

-

Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured using an electron energy analyzer.

-

Spectrum Generation: A spectrum of photoelectron intensity versus binding energy is generated. The peaks in the spectrum correspond to the ionization from different molecular orbitals.

Synthesis of this compound

This compound can be synthesized by several high-temperature methods. A common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor.

Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[1]

Protocol Overview:

-

Selenium powder is placed in a reaction tube.

-

Dichloromethane is vaporized and passed over the heated selenium powder at approximately 550 °C.

-

The product, CSe2, is condensed and collected in a cold trap.

-

Due to the toxicity and unpleasant odor of CSe2, this synthesis must be performed in a well-ventilated fume hood with appropriate safety precautions.

Conclusion

This technical guide has provided a detailed examination of the electronic structure and bonding properties of this compound. The combination of theoretical models, including Lewis structures, Valence Bond theory, and Molecular Orbital theory, with experimental data from various spectroscopic techniques, offers a cohesive and comprehensive understanding of this linear triatomic molecule. The presented data and experimental workflows serve as a valuable resource for researchers and professionals who require a deep understanding of the fundamental chemical and physical properties of CSe2 for its application in advanced materials and chemical synthesis.

References

- 1. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pediabay.com [pediabay.com]

- 4. knordslearning.com [knordslearning.com]

- 5. Solved: Draw the Lewis structure for CSe2 in the window below and then answer the questions that f [Chemistry] [gauthmath.com]

- 6. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis of Carbon Diselenide from Selenium Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of carbon diselenide (CSe₂) from selenium powder. It is intended for a technical audience in research and development who require detailed experimental protocols and comparative data on synthetic methodologies. This document outlines the primary synthetic routes, experimental setups, purification techniques, and key physicochemical properties of this compound.

Introduction

This compound (CSe₂) is a volatile, yellow-orange, oily liquid with a pungent odor.[1] It is the selenium analog of carbon disulfide and is a linear molecule with the structure Se=C=Se.[1] CSe₂ is a valuable reagent in organic synthesis, particularly as a precursor for the synthesis of tetraselenafulvalene (TSF) and its derivatives, which are key components in the development of organic conductors and superconductors.[1] Due to its high reactivity and toxicity, the synthesis and handling of this compound require specialized equipment and stringent safety protocols.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is crucial for researchers to be aware of these properties for safe handling and for the design of experimental procedures.

Table 1: Physicochemical Properties of this compound [2][3]

| Property | Value |

| Chemical Formula | CSe₂ |

| Molar Mass | 169.93 g/mol |

| Appearance | Yellow-orange oily liquid |

| Odor | Pungent, similar to rotten radishes |

| Density | 2.66 g/mL at 20 °C |

| Melting Point | -45.5 °C |

| Boiling Point | 125-126 °C |

| Solubility in Water | Insoluble |

| Solubility in Organic Solvents | Good solubility in various organic solvents |

| Stability | Decomposes slowly (approx. 1% per month at -30 °C) |

| Sensitivity | Light-sensitive |

Safety Precautions: this compound is highly toxic and has a high vapor pressure, posing a significant inhalation hazard.[1] All manipulations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Due to its unpleasant and strong odor, which caused the evacuation of a village upon its first synthesis, extreme care must be taken to contain the substance.[1][4]

Synthetic Methodologies

The primary and most cited method for the synthesis of this compound involves the high-temperature reaction of selenium powder with a carbon source, typically a halogenated methane.

High-Temperature Reaction of Selenium Powder with Dichloromethane Vapor

This is the most common and contemporary method for producing this compound.[1][2] The reaction involves passing dichloromethane (CH₂Cl₂) vapor over heated selenium powder.

Reaction:

2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[2]

Experimental Protocol:

A detailed experimental setup is crucial for the success and safety of this synthesis. The following protocol is a generalized procedure based on available literature.

Materials and Equipment:

-

Selenium powder (high purity)

-

Dichloromethane (anhydrous)

-

Inert gas (e.g., Nitrogen or Argon)

-

Quartz or porcelain reaction tube

-

Tube furnace capable of reaching at least 600 °C

-

Gas flow controller or bubbler to introduce dichloromethane vapor

-

Series of cold traps (e.g., cooled with dry ice/acetone or liquid nitrogen)

-

Scrubber system for acidic off-gases (e.g., sodium hydroxide solution)

Procedure:

-

A quartz or porcelain tube is packed with selenium powder.

-

The tube is placed in a tube furnace and heated to approximately 550-600 °C.[1]

-

A slow stream of inert gas is passed through a bubbler containing dichloromethane to carry its vapor into the reaction tube. The flow rate should be carefully controlled to ensure efficient reaction and prevent unreacted starting material from passing through.

-

The reaction products, including this compound, unreacted dichloromethane, and hydrogen chloride gas, are passed through a series of cold traps.

-

This compound, having a higher boiling point than dichloromethane, will condense in the initial, less cold traps, while more volatile substances will be collected in subsequent, colder traps.

-

The exhaust gas, primarily containing hydrogen chloride, must be passed through a scrubber containing a basic solution (e.g., NaOH) to neutralize the acid before venting.

-

The collected crude this compound is a yellow-orange liquid.

Purification: The crude product is purified by vacuum distillation.[5][6] This is essential to remove unreacted starting materials and byproducts.

-

The crude this compound is transferred to a distillation flask.

-

The distillation is performed under reduced pressure to lower the boiling point and prevent decomposition.

-

The purified this compound is collected as a bright yellow-orange liquid.

Yield: While specific yields are often not reported in general literature, a successful synthesis can be expected to provide a moderate to good yield, which is highly dependent on the optimization of reaction conditions such as temperature, flow rate, and reaction time.

Historical Synthesis Method of Grimm and Metzger

The first reported synthesis of this compound was by Grimm and Metzger.[1][2] This method involves the reaction of hydrogen selenide with carbon tetrachloride in a hot tube.

Reaction:

2 H₂Se + CCl₄ → CSe₂ + 4 HCl

Note: This method is now less common due to the high toxicity and difficulty in handling gaseous hydrogen selenide.

Reaction Pathways and Experimental Workflows

To visualize the synthesis process, the following diagrams created using the DOT language illustrate the reaction pathway and the experimental workflow for the high-temperature synthesis of this compound.

Caption: Reaction pathway for the synthesis of CSe₂.

Caption: Experimental workflow for CSe₂ synthesis.

Polymerization of this compound

This compound is known to polymerize, especially under high pressure.[1] When subjected to high pressure (around 5000 atm) and elevated temperatures (100 °C) in a solvent like methylene chloride, it can form a black solid polymer with a yield of up to 95%.[7] This polymer exhibits semiconductor properties.[1]

Conclusion

The synthesis of this compound from selenium powder, primarily through the high-temperature reaction with dichloromethane vapor, is a well-established method for obtaining this important precursor for advanced materials. This guide has provided the essential details for its preparation, including experimental protocols, physicochemical data, and safety considerations. Due to the hazardous nature of the compound, all procedures must be carried out with extreme caution in a controlled laboratory setting. The provided workflows and data tables aim to facilitate the successful and safe synthesis of this compound for research and development purposes.

References

- 1. This compound - Wikiwand [wikiwand.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Reagent: this compound [carbondiselenide.com]

- 4. Reddit - The heart of the internet [reddit.com]

- 5. Purification [chem.rochester.edu]

- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 7. Reaction of this compound under high pressure: synthesis and characterization of poly(this compound) - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

In-depth Technical Guide: The Grimm and Metzger Method for Carbon Diselenide Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbon diselenide is a linear molecule, analogous to carbon dioxide and carbon disulfide, with the chemical formula CSe₂. It is a yellow-orange, oily liquid with a pungent odor. The compound is light-sensitive and soluble in organic solvents but insoluble in water. Its primary application in research is as a precursor for the synthesis of selenium-containing organic molecules, most notably tetraselenafulvalene and its derivatives, which are key components in the development of organic conducting materials.

The synthesis of this compound was first achieved by Grimm and Metzger, who reported its preparation by reacting hydrogen selenide with carbon tetrachloride in a hot tube. This pioneering work opened the door for further investigation into the chemistry of selenium and its organic compounds.

The Grimm and Metzger Synthesis of this compound

The core of the Grimm and Metzger method is the gas-phase reaction between hydrogen selenide and carbon tetrachloride at elevated temperatures. The overall chemical equation for this reaction is:

2H₂Se + CCl₄ → CSe₂ + 4HCl

While the original 1936 publication by Grimm and Metzger containing the specific experimental details is not widely accessible, the fundamental principles of the reaction can be described.

General Experimental Setup

The reaction is typically carried out in a flow-type apparatus. A schematic of a generalized setup for the Grimm and Metzger method is presented below.

Caption: Generalized workflow for the Grimm and Metzger synthesis of CSe₂.

Experimental Protocol

Based on general knowledge of similar high-temperature gas-phase reactions, a plausible, though not definitively documented, experimental protocol for the Grimm and Metzger method would involve the following steps:

-

Generation of Reactant Gases:

-

Hydrogen selenide gas is generated, typically by the reaction of a metal selenide (e.g., Al₂Se₃) with water or a non-oxidizing acid. Due to the high toxicity of H₂Se, this step must be performed in a well-ventilated fume hood with appropriate safety measures.

-

A stream of an inert carrier gas, such as nitrogen or argon, is passed through liquid carbon tetrachloride to produce a saturated vapor of CCl₄.

-

-

Reaction:

-

The streams of hydrogen selenide and carbon tetrachloride vapor are mixed in a chamber before entering a heated reaction tube. The tube is typically made of a material resistant to high temperatures and chemical attack, such as quartz or porcelain.

-

-

Product Collection and Purification:

-

The gaseous mixture exiting the reaction tube, containing this compound, hydrogen chloride, and any unreacted starting materials, is passed through a series of cold traps.

-

This compound, having a boiling point of 125-126 °C, will condense in a trap cooled with an appropriate medium (e.g., an ice-salt bath or a dry ice-acetone bath).

-

The highly volatile hydrogen chloride and unreacted hydrogen selenide will pass through the cold trap and can be neutralized in a basic scrubber solution.

-

The collected crude this compound may be further purified by distillation under reduced pressure.

-

Quantitative Data

Unfortunately, specific quantitative data such as reaction yields, optimal reactant flow rates, and precise reaction temperatures from the original Grimm and Metzger work are not available in the reviewed literature. The table below is provided as a template for the type of data that would be essential for reproducing and optimizing this method.

| Parameter | Value | Units | Notes |

| Reaction Temperature | Not Reported | °C | |

| H₂Se Flow Rate | Not Reported | mL/min | |

| CCl₄ Vapor Concentration | Not Reported | mol/L | |

| Carrier Gas Flow Rate | Not Reported | mL/min | |

| Reaction Time (Residence Time) | Not Reported | s | |

| Yield of Crude CSe₂ | Not Reported | % | |

| Yield of Purified CSe₂ | Not Reported | % |

Safety and Handling

This compound is a toxic and volatile compound. It has an extremely foul odor, and its synthesis and handling should be conducted in a high-performance fume hood. Appropriate personal protective equipment, including gloves and safety glasses, is mandatory. Hydrogen selenide is an extremely toxic gas and should be handled with extreme caution.

Conclusion

The Grimm and Metzger method represents the first reported synthesis of this compound, a compound of significant interest in materials science. The method relies on the high-temperature gas-phase reaction of hydrogen selenide and carbon tetrachloride. While the historical significance of this method is undeniable, a lack of detailed, readily accessible experimental data from the original publication makes its direct implementation challenging for modern researchers. Further investigation into historical chemical literature may be required to uncover the specific experimental conditions that would allow for the reliable reproduction and optimization of this foundational synthesis. Researchers seeking to prepare this compound may also consider more modern synthetic routes that might offer improved safety, yield, and experimental convenience.

An In-depth Technical Guide to the Physical Properties of Liquid Carbon Diselenide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of liquid carbon diselenide (CSe₂). The information is curated for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document emphasizes quantitative data, detailed experimental protocols, and visual representations of synthetic pathways.

Caution: this compound is a toxic, volatile, and light-sensitive compound with an extremely offensive odor.[1] All handling and experimentation should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Quantitative Physical Properties

The known physical properties of liquid this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Chemical Formula | CSe₂ | [1] |

| Molar Mass | 169.93 g/mol | [2] |

| Appearance | Yellow-orange oily liquid | [1] |

| Odor | Pungent, extremely offensive when mixed with air | [1] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions | Source(s) |

| Melting Point | -45.5 °C | [2] | |

| Boiling Point | 125-126 °C | [2] | |

| Density | 2.6824 g/cm³ | at 20°C | [1] |

| 2.66 g/mL | Not specified | [2] | |

| Refractive Index | 1.845 | at 20°C | |

| Vapor Pressure | 14.4 ± 0.2 mmHg | at 25°C (Predicted) | |

| Flash Point | 30 °C | [1] |

Table 3: Solubility and Stability

| Property | Observation | Solvent(s) | Source(s) |

| Solubility | Soluble | Carbon disulfide (CS₂), Toluene | [1] |

| Insoluble | Water | [1][2] | |

| Stability | Decomposes slowly (approx. 1% per month at -30°C) | [2] | |

| Light-sensitive | [1][2] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported in the literature.

2.1. Method 1: Reaction of Selenium with Dichloromethane

This method involves the high-temperature reaction of selenium powder with dichloromethane vapor.[3]

-

Reaction: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl

-

Conditions: The reaction is carried out at approximately 550 °C.

2.2. Method 2: Reaction of Hydrogen Selenide with Carbon Tetrachloride

This was the method reported by Grimm and Metzger in their first synthesis. It involves passing hydrogen selenide and carbon tetrachloride through a hot tube.[3]

-

Reaction: 2 H₂Se + CCl₄ → CSe₂ + 4 HCl

-

Conditions: The reaction takes place in a hot tube.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid this compound. These are adapted from standard procedures for volatile and hazardous liquids.

3.1. Density Measurement using a Pycnometer

The density of liquid CSe₂ can be accurately determined using a pycnometer.

-

Apparatus: A glass pycnometer of a known volume (e.g., 10 mL or 25 mL), an analytical balance, a constant temperature bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer on an analytical balance.

-

In a fume hood, carefully fill the pycnometer with this compound.

-

Insert the stopper, allowing excess liquid and any air bubbles to escape through the capillary.

-

Place the filled pycnometer in a constant temperature bath (e.g., 20°C) until it reaches thermal equilibrium.

-

Remove the pycnometer from the bath and carefully dry the exterior.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the CSe₂ (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

3.2. Refractive Index Measurement

The refractive index can be measured using a digital refractometer or an Abbe refractometer.

-

Apparatus: A refractometer, a constant temperature circulator.

-

Procedure:

-

Ensure the prism of the refractometer is clean and dry.

-

Calibrate the instrument with a standard of known refractive index (e.g., distilled water).

-

Using a pipette in a fume hood, place a small amount of this compound onto the prism.

-

Close the prism and allow the sample to reach the desired temperature (e.g., 20°C) using the constant temperature circulator.

-

Read the refractive index from the instrument's scale or digital display.

-

3.3. Boiling Point Determination by Distillation

A simple distillation apparatus can be used to determine the boiling point.

-

Apparatus: A round-bottom flask, a distillation head with a thermometer adapter, a condenser, a receiving flask, a heating mantle, and boiling chips.

-

Procedure:

-

Assemble the distillation apparatus in a fume hood.

-

Place a small volume of this compound and a few boiling chips in the round-bottom flask.

-

Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Slowly heat the flask.

-

The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature on the thermometer during distillation.

-

3.4. Vapor Pressure Measurement (Static Method)

The vapor pressure of the volatile CSe₂ can be determined using a static method.

-

Apparatus: A vacuum-tight flask connected to a pressure transducer and a vacuum line, all enclosed in a temperature-controlled chamber.

-

Procedure:

-

Place a small, degassed sample of this compound in the flask.

-

Evacuate the flask to remove any air.

-

Isolate the flask from the vacuum line.

-

Allow the system to reach thermal equilibrium at a set temperature.

-

The pressure measured by the transducer is the vapor pressure of CSe₂ at that temperature.

-

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods for this compound.

Caption: Synthesis of this compound from Selenium and Dichloromethane.

Caption: Synthesis of this compound from Hydrogen Selenide and Carbon Tetrachloride.

References

A Comprehensive Technical Guide to Carbon Diselenide (CSe₂) for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of carbon diselenide (CSe₂), with a specific focus on its molar mass and density. Detailed experimental protocols for the determination of these properties are also presented to ensure accurate and reproducible results in a laboratory setting.

Core Physicochemical Properties of this compound

This compound is an inorganic compound that is the selenium analog of carbon disulfide.[1] It is a yellow-orange, oily liquid with a pungent odor.[1][2] This light-sensitive compound is insoluble in water but soluble in various organic solvents.[1]

Quantitative Data Summary

The molar mass and density of this compound, as reported in the scientific literature, are summarized in the table below. These values are crucial for stoichiometric calculations, reaction kinetics, and material characterization.

| Property | Value | Units | Reference |

| Molar Mass | 169.953 | g·mol⁻¹ | [1][3] |

| Molar Mass | 169.93 | g·mol⁻¹ | [2][4][5] |

| Molar Mass | 169.95 | g·mol⁻¹ | [6] |

| Density | 2.6824 | g/cm³ | [1][5][7] |

| Density | 2.66 | g/mL | [8] |

| Density | 2660 | kg·m⁻³ | [9] |

Experimental Determination of Molar Mass and Density

Accurate determination of the molar mass and density of volatile liquids like this compound is fundamental in experimental chemistry. The following sections outline detailed protocols for these measurements.

Experimental Protocol: Molar Mass Determination of a Volatile Liquid (Dumas Method)

The molar mass of a volatile liquid can be determined by applying the ideal gas law (PV = nRT).[10][11][12] This method involves vaporizing the liquid and measuring the volume, temperature, and pressure of the resulting gas.

Materials:

-

Erlenmeyer flask

-

Aluminum foil

-

Pin

-

Beaker (for water bath)

-

Hot plate

-

Analytical balance

-

Thermometer

-

Barometer

-

Sample of this compound

Procedure:

-

Preparation: Weigh a clean, dry Erlenmeyer flask with a small piece of aluminum foil that will act as a cap.

-

Sample Introduction: Place a small amount (approximately 2-3 mL) of this compound into the flask. Cover the opening of the flask with the aluminum foil and crimp the edges to secure it. Use a pin to make a small hole in the center of the foil cap.

-

Vaporization: Place the flask in a beaker of water, ensuring the water level is high enough to submerge most of the flask but not so high that water can enter through the pinhole. Heat the water bath to boiling. The this compound will begin to vaporize and escape through the pinhole.

-

Equilibration: Continue heating until all the liquid this compound has vaporized. At this point, the flask is filled with CSe₂ vapor at the temperature of the boiling water and the atmospheric pressure.

-

Condensation: Remove the flask from the water bath and allow it to cool to room temperature. The this compound vapor will condense back into a liquid.

-

Mass Measurement: Dry the outside of the flask and weigh it with the condensed liquid and the foil cap.

-

Volume Determination: To determine the volume of the flask, fill it completely with water and then measure the volume of the water using a graduated cylinder.

-

Data Collection: Record the atmospheric pressure using a barometer and the temperature of the boiling water bath.

Calculations: The number of moles (n) of the vaporized liquid can be calculated using the ideal gas law. The molar mass (M) is then determined by dividing the mass of the condensed liquid by the calculated number of moles.

Experimental Protocol: Density Determination of a Liquid

The density of a liquid is determined by measuring its mass and volume.[13][14][15]

Materials:

-

Graduated cylinder or pycnometer (for more accurate measurements)

-

Analytical balance

-

Sample of this compound

Procedure:

-

Mass of Empty Container: Weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.

-

Volume Measurement: Add a known volume of this compound to the graduated cylinder or fill the pycnometer to its calibrated volume.

-

Mass of Container and Liquid: Weigh the graduated cylinder or pycnometer containing the this compound.

-

Temperature: Record the temperature of the this compound, as density is temperature-dependent.

Calculations: The density (ρ) is calculated by dividing the mass of the liquid (mass of container and liquid minus the mass of the empty container) by its volume.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the experimental determination of the molar mass and density of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CSe2) for Materials Research [benchchem.com]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [drugfuture.com]

- 6. This compound | CSe2 | CID 68174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Reagent: this compound [carbondiselenide.com]

- 9. WebElements Periodic Table » Carbon » this compound [webelements.com]

- 10. vernier.com [vernier.com]

- 11. web01.cabeard.k12.in.us [web01.cabeard.k12.in.us]

- 12. content.pulaskischools.org [content.pulaskischools.org]

- 13. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Vapor Pressure and Boiling Point of Carbon Diselenide

This technical guide provides a comprehensive overview of the physicochemical properties of carbon diselenide (CSe₂), with a specific focus on its vapor pressure and boiling point. The document is intended for researchers, scientists, and professionals in drug development and materials science who utilize selenium-containing compounds. It includes quantitative data, detailed experimental methodologies, and graphical representations of key processes.

Introduction to this compound

This compound (CSe₂) is an inorganic compound that is the selenium analog of carbon disulfide (CS₂) and carbon dioxide (CO₂).[1] It is a yellow-orange, oily liquid at room temperature with a pungent odor.[1][2] This light-sensitive molecule is linear and symmetrical, belonging to the D∞h point group.[1][2] CSe₂ is insoluble in water but soluble in various organic solvents such as carbon disulfide and toluene.[1][3]

Its significance in research and development lies primarily in its role as a precursor for the synthesis of tetraselenafulvalenes (TSF), which are essential components in the manufacturing of organic conductors and superconductors.[1][2] The compound is also known to polymerize under pressure, forming a semiconducting polymer.[1][4] Given its high vapor pressure and moderate toxicity, understanding its physical properties is critical for safe handling and application.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | CSe₂ | [3][5][6] |

| Molar Mass | 169.93 g·mol⁻¹ | [2][3][6] |

| Appearance | Yellow-orange oily liquid | [1][5] |

| Odor | Pungent, similar to rotten radishes | [1][3] |

| Density | 2.6824 g/cm³ at 20°C | [1][3][7] |

| Melting Point | -43.7 °C to -45.5 °C | [1][3][5][7][8] |

| Normal Boiling Point | 125 °C to 126 °C | [1][3][5][7][8] |

| Flash Point | 30 °C | [1][7] |

| Solubility in Water | 0.054 g / 100 mL (Practically insoluble) | [1][3] |

| Refractive Index (n D²⁰) | 1.845 | [3][7] |

Vapor Pressure of this compound

This compound is a volatile compound with a high vapor pressure.[1] The vapor pressure is a critical parameter for handling, storage, and for processes such as vacuum distillation. A predicted vapor pressure at 25°C is 14.4 ± 0.2 mmHg.[7]

The temperature dependence of the vapor pressure of this compound can be described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin. The coefficients for this compound, calculated by NIST from experimental data over the temperature range of 273 K to 323.16 K, are as follows:[9]

-

A = 3.24882

-

B = 1068.06

-

C = -78.716

The following table presents temperatures at which this compound reaches specific vapor pressures, providing a practical overview of its volatility.[10]

| Vapor Pressure (Pa) | Vapor Pressure (kPa) | Temperature (°C) |

| 100 | 0.1 | -24 (extrapolated) |

| 1,000 | 1.0 | 9.4 |

| 10,000 | 10.0 | 56.2 |

| 100,000 | 100.0 | 127 (extrapolated) |

Boiling Point of this compound

The normal boiling point of a liquid is the temperature at which its vapor pressure equals the standard atmospheric pressure (101.325 kPa). The normal boiling point of this compound is consistently reported as 125.5 °C (398.6 K).[1] Other sources report a boiling range of 125-126 °C.[3][7]

The boiling point of this compound is significantly higher than that of its lighter analog, carbon disulfide (CS₂), which has a boiling point of 46.5 °C.[8][11] This trend is attributed to the increase in molecular size and weight as one moves down the chalcogen group from sulfur to selenium.[8] The larger and heavier CSe₂ molecule exhibits stronger intermolecular London dispersion forces, which require more energy to overcome for the substance to transition from a liquid to a gaseous state.[8]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the determination of its fundamental physical properties are outlined below.

This compound can be synthesized via several high-temperature methods. The first reported synthesis was by Grimm and Metzger in 1936, who prepared it by reacting hydrogen selenide with carbon tetrachloride in a hot tube.[1] A more common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor.[1]

Protocol: Synthesis from Dichloromethane and Selenium

-

Apparatus Setup: A quartz tube is packed with powdered elemental selenium. The tube is placed inside a tube furnace capable of reaching at least 600 °C. One end of the tube is connected to a bubbler containing dichloromethane (CH₂Cl₂), which is placed in a temperature-controlled bath. The other end is connected to a series of cold traps (e.g., cooled with dry ice/acetone) to collect the product and a final trap to neutralize the hydrogen chloride (HCl) byproduct.

-

Reaction Execution: A stream of inert gas (e.g., nitrogen or argon) is passed through the dichloromethane to carry its vapor into the heated quartz tube. The furnace is heated to approximately 550-600 °C.

-

Chemical Reaction: Inside the hot tube, the dichloromethane vapor reacts with the selenium powder according to the following equation: 2 Se + CH₂Cl₂ → CSe₂ + 2 HCl[1]

-

Product Collection: The volatile products, including this compound, unreacted dichloromethane, and HCl gas, are passed through the cold traps. The this compound, having a boiling point of 125.5 °C, condenses in the traps as a yellow-orange liquid.

-

Purification: The collected crude product is purified by fractional distillation under reduced pressure to separate it from any unreacted starting materials and byproducts.

The normal boiling point can be determined using a standard distillation apparatus.

Protocol: Atmospheric Pressure Distillation

-

Apparatus Setup: A small quantity of purified this compound is placed in a round-bottom flask with a few boiling chips. The flask is fitted with a distillation head, a condenser, and a collection flask. A calibrated thermometer is placed in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is gently heated using a heating mantle.

-

Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The temperature is recorded when it becomes constant, which corresponds to the boiling point of the liquid at the prevailing atmospheric pressure. The distillate is collected in the receiving flask.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg or 101.325 kPa) if the measurement is made at a different pressure.

The static method, using an instrument like an isoteniscope, is a precise way to measure the vapor pressure of a liquid at different temperatures.

Protocol: Isoteniscope Method

-

Apparatus Setup: The isoteniscope, which consists of a bulb connected to a U-tube manometer, is filled with the sample of this compound. The sample is degassed by repeatedly freezing it with liquid nitrogen, evacuating the apparatus with a vacuum pump, and then thawing the sample. This removes any dissolved air.

-

Measurement: The isoteniscope is placed in a constant-temperature bath. At a given temperature, the CSe₂ will exert a vapor pressure, which pushes the liquid down in the inner arm of the U-tube and up in the outer arm.

-

Equilibrium: The pressure of an inert gas in the system connected to the outer arm is adjusted until the liquid levels in both arms of the U-tube are equal. At this point, the pressure of the inert gas, measured by an external manometer, is equal to the vapor pressure of the sample at that bath temperature.

-

Data Collection: This procedure is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for boiling point determination via distillation.

Caption: Workflow for vapor pressure measurement using an isoteniscope.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CSe2) for Materials Research [benchchem.com]

- 3. This compound [drugfuture.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. WebElements Periodic Table » Carbon » this compound [webelements.com]

- 6. This compound | CSe2 | CID 68174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. brainly.com [brainly.com]

- 9. This compound [webbook.nist.gov]

- 10. physics.nyu.edu [physics.nyu.edu]

- 11. Answered: this compound (CSe2) is a liquid at room temperature. The normal boiling point is 125°C, and the melting point is −45.5°C. Carbon disulfide (CS2) is also a… | bartleby [bartleby.com]

An In-depth Technical Guide to the Solubility of Carbon Diselenide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon diselenide (CSe₂), a selenium analog of carbon disulfide (CS₂), is a yellow-orange, oily liquid with a pungent odor.[1] It serves as a precursor in the synthesis of tetraselenafulvalenes, which are utilized in the development of organic conductors and superconductors.[1] Given its application in materials science and organic synthesis, a thorough understanding of its solubility in various organic solvents is critical for reaction design, purification, and handling. This technical guide provides a summary of the available solubility data for this compound, outlines a detailed experimental protocol for solubility determination mindful of its hazardous and sensitive nature, and presents a logical workflow for solubility testing.

Data Presentation: Solubility of this compound

Extensive searches of chemical literature and reference handbooks indicate a notable absence of precise quantitative solubility data for this compound in organic solvents. The available information is qualitative, describing its solubility in general terms. The following tables summarize this qualitative data.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | IUPAC Name | Formula | Qualitative Solubility | Reference(s) |

| Carbon Tetrachloride | Tetrachloromethane | CCl₄ | Very Soluble | [2] |

| Toluene | Toluene | C₇H₈ | Very Soluble / Miscible | [2][3] |

| Carbon Disulfide | Carbon Disulfide | CS₂ | Soluble / Miscible | [3] |

| Diethyl Ether | Ethoxyethane | (C₂H₅)₂O | Good Solubility | [4] |

| Tetrahydrofuran (THF) | Oxolane | C₄H₈O | Good Solubility | [4] |

| N-Methyl-2-pyrrolidone (NMP) | 1-Methylpyrrolidin-2-one | C₅H₉NO | Good Solubility | [4] |

| Benzene | Benzene | C₆H₆ | Good Solubility | [4] |

| Cyclohexane | Cyclohexane | C₆H₁₂ | Good Solubility | [4] |

| Dioxane | 1,4-Dioxane | C₄H₈O₂ | Good Solubility | [4] |

| Dichloromethane | Dichloromethane | CH₂Cl₂ | Good Solubility | [4] |

| Tetrachloroethylene | 1,1,2,2-Tetrachloroethene | C₂Cl₄ | Good Solubility | [4] |

| Pentane | Pentane | C₅H₁₂ | Good Solubility | [4] |

Table 2: Aqueous Solubility of this compound

| Solvent | Formula | Qualitative Solubility | Reference(s) |

| Water | H₂O | Insoluble / Practically Insoluble | [1][2][3] |

Experimental Protocols: Determining the Solubility of this compound

The determination of solubility for a compound like this compound requires a protocol that accounts for its high toxicity, volatility, and sensitivity to light.[1] The following is a detailed, generalized methodology based on the widely used shake-flask method, adapted for the specific properties of CSe₂.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (high purity)

-

Glass vials with PTFE-lined screw caps, wrapped in aluminum foil

-

Gas-tight syringes and needles

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply and Schlenk line

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Spectrophotometer (UV-Vis) or Gas Chromatograph (GC) for quantification

Procedure:

-

Preparation of Saturated Solution (under inert atmosphere):

-

All glassware must be oven-dried and cooled under a stream of inert gas to remove moisture.

-

In a glovebox or under a positive pressure of inert gas via a Schlenk line, add a measured volume of the organic solvent to a foil-wrapped glass vial.

-

Using a gas-tight syringe, carefully add an excess amount of this compound to the solvent. The presence of a visible, undissolved phase of CSe₂ is necessary to ensure the solution becomes saturated.

-

Tightly seal the vial with the PTFE-lined cap.

-

-

Equilibration:

-

Place the sealed vial in a temperature-controlled orbital shaker or on a magnetic stirrer. The temperature should be maintained with high precision (e.g., 25 ± 0.1 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. For many systems, 24 to 48 hours is adequate, but preliminary experiments may be needed to determine the optimal equilibration time.[5]

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow the excess CSe₂ to settle.

-

Carefully draw the supernatant (the saturated solution) into a gas-tight syringe that has been pre-purged with inert gas.

-

Immediately pass the solution through a 0.2 µm PTFE syringe filter to remove any undissolved micro-droplets or particulate matter. The filtration should be performed rapidly to minimize temperature fluctuations.

-

-

Quantification of this compound:

-

Spectrophotometric Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a clean, dry evaporating dish.

-

Dispense a known volume of the filtered saturated solution into the dish.

-

Under controlled conditions in a fume hood, allow the solvent to evaporate. Due to the volatility of CSe₂, this method may be less accurate and requires extreme caution.

-

The mass of the remaining CSe₂ can be used to calculate the solubility.

-

-

-

Calculation:

-

Calculate the solubility using the concentration determined in the quantification step. Express the results in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is highly toxic and presents a severe inhalation hazard.[1] All manipulations must be conducted in a well-ventilated fume hood or a glovebox.

-

Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

-

Given that CSe₂ is light-sensitive, all solutions should be prepared and stored in amber vials or vials wrapped in aluminum foil.[3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Thermochemical Properties of Carbon Diselenide

This technical guide provides a comprehensive overview of the thermochemical data for carbon diselenide (CSe₂). It is intended for researchers, scientists, and professionals in drug development who require detailed and accurate information on the thermodynamic properties of this compound. This document summarizes key quantitative data, outlines experimental methodologies for their determination, and presents visual representations of relevant processes.

Thermochemical Data

The following tables summarize the key thermochemical properties of this compound in its liquid and gaseous states. All data is presented at standard conditions (25 °C and 100 kPa) unless otherwise specified.

Table 1: Standard Molar Thermochemical Properties of this compound

| Property | Value | State | Source |

| Standard Molar Enthalpy of Formation (ΔfH⦵₂₉₈) | 219.2 kJ/mol | Liquid | [1] |

| Standard Molar Entropy (S⦵₂₉₈) | 263.2 J/(mol·K) | Gas | [1] |

| Standard Molar Entropy (S°liquid) | 165.30 J/(mol·K) | Liquid | [2] |

Table 2: Heat Capacity of this compound

| Property | Value | State | Temperature (K) | Source |

| Heat Capacity (C) | 50.32 J/(mol·K) | Gas | 298.15 | [1] |

| Constant Pressure Heat Capacity (Cp,liquid) | 88.7 J/(mol·K) | Liquid | 298 | [2][3] |

Table 3: Phase Change and Bond Energies of this compound

| Property | Value | Unit | Temperature (K) | Source |

| Enthalpy of Fusion (ΔfusH) | 6.36 | kJ/mol | 229.50 | |

| Entropy of Fusion (ΔfusS) | 27.7 | J/(mol·K) | 229.5 | [4] |

| Enthalpy of Vaporization (ΔvapH) | 35.90 - 39.10 | kJ/mol | 260.00 - 313.50 | |

| Enthalpy of Sublimation (ΔsubH) | 46.30 | kJ/mol | 223.50 | |

| Carbon-Selenium Bond Energy | ~428 (for two C-Se bonds) | kJ/mol | Not Specified | [5] |

Experimental Protocols

Synthesis of this compound

The first reported synthesis of this compound was by Grimm and Metzger, who prepared it by treating hydrogen selenide with carbon tetrachloride in a hot tube.[1] A more common laboratory-scale synthesis involves the reaction of selenium powder with dichloromethane vapor at elevated temperatures.[1]

A general workflow for the synthesis of this compound from selenium and dichloromethane is outlined below.

Caption: Synthesis of this compound.

Determination of Enthalpy of Formation by Calorimetry

The standard enthalpy of formation of compounds is typically determined using calorimetry.[6] This involves measuring the heat flow during a chemical reaction.[6] For carbon-containing materials, combustion calorimetry is a common method.[6] By applying Hess's Law, the enthalpy of formation can be calculated from the heat of combustion of the compound and its constituent elements in their standard states.[6][7]

A generalized workflow for determining the enthalpy of formation using a bomb calorimeter is depicted below.

Caption: Workflow for Calorimetric Determination of Enthalpy of Formation.

Logical Relationships in Thermochemical Calculations

The determination of the standard enthalpy of formation (ΔHf°) from experimental calorimetric data relies on Hess's Law. This principle states that the total enthalpy change for a reaction is the sum of the enthalpy changes for each step in the reaction. The diagram below illustrates the logical relationship for calculating the enthalpy of formation of CSe₂ from the enthalpies of combustion of its constituent elements (carbon and selenium) and of this compound itself.

Caption: Hess's Law Cycle for CSe₂ Formation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound (CAS 506-80-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. Page loading... [guidechem.com]

- 6. reddit.com [reddit.com]

- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

Unveiling Carbon Diselenide: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Carbon diselenide (CSe₂), a selenium analogue of carbon disulfide, is a linear molecule with the chemical formula CSe₂. First synthesized in 1936, this yellow-orange, pungent liquid has garnered interest in various fields, particularly as a precursor in the synthesis of organic conductors and superconductors. This technical guide provides an in-depth exploration of the discovery and seminal synthesis of this compound, alongside a more contemporary synthetic approach. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate a comprehensive understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Discovery and First Synthesis by Grimm and Metzger (1936)

This compound was first successfully synthesized and characterized by H. G. Grimm and H. Metzger in 1936. Their pioneering work involved the high-temperature reaction of hydrogen selenide (H₂Se) with carbon tetrachloride (CCl₄). The synthesis was a significant achievement, expanding the understanding of selenium chemistry.

Experimental Protocol: Grimm and Metzger Synthesis

The inaugural synthesis of this compound was carried out by passing a mixture of hydrogen selenide and carbon tetrachloride vapor through a heated tube. The reaction proceeds as follows:

2H₂Se + CCl₄ → CSe₂ + 4HCl

A detailed breakdown of the experimental parameters, as described in their original publication, is provided below.

| Parameter | Value |

| Reactants | |

| Hydrogen Selenide (H₂Se) | Gaseous |

| Carbon Tetrachloride (CCl₄) | Vapor |

| Reaction Conditions | |

| Temperature | 500 °C |

| Catalyst | None |

| Reaction Vessel | Hot tube |

| Carrier Gas | Nitrogen stream |

| Product | |

| This compound (CSe₂) | Yellow-orange liquid |

Detailed Methodology:

A stream of dry nitrogen gas was saturated with carbon tetrachloride vapor. This gas mixture was then combined with a stream of hydrogen selenide gas. The combined gaseous reactants were passed through a glass or porcelain tube heated to 500 °C. The volatile products were then passed through a condenser to liquefy the this compound, which was collected as a crude product. Purification was achieved through distillation.

A Modern Approach: Synthesis from Selenium and Dichloromethane

A more contemporary and commonly cited method for the synthesis of this compound involves the reaction of elemental selenium with dichloromethane (CH₂Cl₂) vapor at elevated temperatures.[1] This method avoids the use of the highly toxic and foul-smelling hydrogen selenide gas.

The balanced chemical equation for this reaction is:

2Se + CH₂Cl₂ → CSe₂ + 2HCl

Experimental Protocol: Modern Synthesis

This synthesis involves passing dichloromethane vapor over heated selenium powder. The key experimental parameters are summarized below.

| Parameter | Value |

| Reactants | |

| Selenium (Se) | Powder |

| Dichloromethane (CH₂Cl₂) | Vapor |

| Reaction Conditions | |

| Temperature | 550-600 °C |

| Reaction Vessel | Vycor flask |

| Carrier Gas | Dry Nitrogen |

| Product | |

| This compound (CSe₂) | Yellow-orange oily liquid |

Detailed Methodology:

A dry stream of nitrogen gas is passed through a bubbler containing dichloromethane to create a saturated vapor. This gas mixture is then introduced into a Vycor flask containing selenium powder, which is heated to between 550 and 600 °C. The crude this compound product precipitates in a receiver equipped with a Liebig condenser. For purification, the cooling of the condenser is stopped, and the liquid is forced with steam into a cooled flask, separated from the aqueous layer, and dried over calcium chloride. Final purification is achieved by distillation at 46 °C under a reduced pressure of 50 mm Hg in a fractionating column.[2]

Experimental Workflows

To visually represent the synthetic processes, the following diagrams illustrate the experimental workflows for both the historical and modern synthesis of this compound.

Physicochemical Properties and Characterization

This compound is a well-characterized compound. A summary of its key physical properties is provided in the table below.

| Property | Value |

| Molecular Formula | CSe₂ |

| Molar Mass | 169.93 g/mol |

| Appearance | Yellow-orange oily liquid[1] |

| Odor | Pungent[1] |

| Density | 2.6824 g/cm³ at 20 °C |

| Melting Point | -43.7 °C |

| Boiling Point | 125.5 °C |

| Solubility in Water | Insoluble[1] |

| Solubility in Organic Solvents | Soluble in organic solvents[1] |

Characterization of this compound can be performed using various spectroscopic techniques:

-

Infrared (IR) Spectroscopy: The linear structure of CSe₂ gives rise to characteristic vibrational modes that can be observed by IR spectroscopy.

-

Raman Spectroscopy: Raman spectroscopy is another valuable tool for probing the vibrational modes of the CSe₂ molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁷⁷Se and ¹³C NMR spectroscopy can be used to confirm the structure and purity of this compound.

Safety Considerations

This compound is a toxic compound and should be handled with extreme caution in a well-ventilated fume hood. It has a high vapor pressure, and inhalation of its vapors should be avoided. The compound is also reported to have an extremely offensive odor, a factor that led to the evacuation of a village during its initial synthesis in 1936.[1]

References